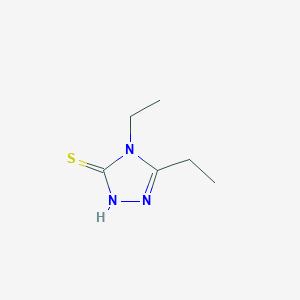

4,5-diethyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4,5-diethyl-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. The 1,2,4-triazole core is known to exhibit tautomerism in solution . It’s important to note that the specific compound “4,5-diethyl-4H-1,2,4-triazole-3-thiol” is not widely studied, and most of the available information is about related compounds.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of copper (II) as a catalyst . The construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides is a common method . Prolonging the reaction time can transform the in situ generated thiones to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be characterized by various spectroscopic techniques . The position and number of substitutions play a crucial role in modulating the properties of the compounds .Chemical Reactions Analysis

1,2,4-Triazole derivatives, including “4,5-diethyl-4H-1,2,4-triazole-3-thiol”, can undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various techniques . For example, the melting point, IR spectrum, and NMR data can provide valuable information about the compound .科学的研究の応用

Anticancer Agents

1,2,4-triazole derivatives, including 4,5-diethyl-4H-1,2,4-triazole-3-thiol, have been studied as promising anticancer agents . They have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . The compounds were evaluated using the MTT assay, and some of them showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .

Antidiabetic Agents

1,2,4-triazole-based compounds have been used in the search for new antidiabetic agents . In vitro alpha-amylase and alpha-glucosidase inhibitory assays revealed moderate to good results for the synthesized compounds . Especially, some complexes were found to be effective inhibitors .

DNA Marker Detection

1H-1,2,4-Triazole-3-thiol has been used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .

Synthesis of Novel Compounds

1,2,4-triazole compounds are used in the synthesis of novel compounds . For example, they have been used in the synthesis of novel 1,2,4-triazole derivatives .

Structural Elucidation and DFT Calculations

1,2,4-triazole-based ligands have been used in the synthesis, structural elucidation, and DFT calculations of metal complexes . These studies help determine the nature of bonding, coordination characteristics, and the stability of compounds .

Molecular Docking Studies

1,2,4-triazole-based compounds have been explored for molecular docking studies against the human pancreatic alpha-amylase and alpha-glucosidase . These studies help understand the mechanism and binding modes of these derivatives in the binding pocket of enzymes .

作用機序

Target of Action

Compounds with a 1,2,4-triazole nucleus have been known to exhibit inhibitory activity against various enzymes .

Mode of Action

The mode of action of 4,5-diethyl-4H-1,2,4-triazole-3-thiol involves interaction with its targets, leading to changes in their function. In the case of 1,2,4-triazole derivatives, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the activity of the target enzyme, potentially altering biochemical pathways within the cell .

Biochemical Pathways

1,2,4-triazole derivatives have been reported to inhibit enzymes such as alpha-amylase and alpha-glucosidase . These enzymes are involved in the breakdown of complex carbohydrates, suggesting that 4,5-diethyl-4H-1,2,4-triazole-3-thiol may affect carbohydrate metabolism.

Pharmacokinetics

The physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetic profile .

Result of Action

Inhibition of enzymes like alpha-amylase and alpha-glucosidase by 1,2,4-triazole derivatives can potentially alter cellular metabolism and lead to changes in cell function .

将来の方向性

The future directions in the study of 1,2,4-triazole derivatives, including “4,5-diethyl-4H-1,2,4-triazole-3-thiol”, involve the design and synthesis of new derivatives with improved properties . The development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

特性

IUPAC Name |

3,4-diethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-3-5-7-8-6(10)9(5)4-2/h3-4H2,1-2H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZYDHORRSFYSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397014 |

Source

|

| Record name | 4,5-diethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29448-78-0 |

Source

|

| Record name | 4,5-diethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(4-chlorobenzoyl)-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)-2-propenenitrile](/img/structure/B1309213.png)

![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(3-pyridinylmethyl)amino]-2-propenenitrile](/img/structure/B1309214.png)

![Ethyl 2-[4-chloro-2-methoxy-6-(methoxyiminomethyl)phenoxy]acetate](/img/structure/B1309232.png)

![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)

![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1309244.png)

![5-[(Z)-phenylmethylidene]-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B1309250.png)

![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1309251.png)